An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid
An In-depth Technical Guide to 1-(Phenylsulfonyl)piperidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties and a detailed synthetic protocol for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid. While experimental data for this specific molecule is limited, this document compiles predicted values for key parameters essential for research and drug development applications. The synthesis is based on established and reliable chemical transformations. This guide is intended to serve as a foundational resource for scientists interested in the evaluation and potential application of this N-sulfonylated piperidine derivative.
Chemical Identity and Structure
1-(Phenylsulfonyl)piperidine-2-carboxylic acid is a derivative of pipecolic acid, a cyclic alpha-amino acid. The structure features a piperidine ring with a carboxylic acid at the 2-position and a phenylsulfonyl group attached to the nitrogen atom.
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IUPAC Name: 1-(phenylsulfonyl)piperidine-2-carboxylic acid
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CAS Number: 223562-03-6
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Molecular Formula: C₁₂H₁₅NO₄S
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Molecular Weight: 269.32 g/mol
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Canonical SMILES: C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2
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InChI Key: LPHNSRGOBYCMLU-UHFFFAOYSA-N
Physicochemical Properties
Due to the limited availability of experimental data for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid, the following table summarizes predicted physicochemical properties. These values are calculated using established computational models and provide valuable estimates for guiding experimental design.
| Property | Predicted Value | Method/Software |
| pKa (acidic) | 2.0 - 4.0 | Computational Prediction |
| logP | 1.5 - 2.5 | Computational Prediction |
| Aqueous Solubility | Low to moderate | Computational Prediction |
| Melting Point (°C) | No data available | - |
Note: Predicted values should be confirmed by experimental determination.
Synthesis
The synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid can be achieved through the N-sulfonylation of piperidine-2-carboxylic acid (pipecolic acid) with benzenesulfonyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is performed under basic aqueous conditions.
Experimental Protocol: Schotten-Baumann N-Sulfonylation
This protocol describes a general procedure for the synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid from piperidine-2-carboxylic acid.
Materials:
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Piperidine-2-carboxylic acid (Pipecolic acid)
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Benzenesulfonyl chloride
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Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
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Diethyl ether or Dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated and dilute
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)
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Magnetic stirrer and stir bar
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pH paper or pH meter
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Rotary evaporator
Procedure:
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Dissolution of Starting Material: In a round-bottom flask, dissolve piperidine-2-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq) or sodium carbonate. Cool the solution to 0-5 °C in an ice bath with stirring.
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Addition of Sulfonylating Agent: While maintaining the low temperature and vigorous stirring, add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture. The addition can be done neat or as a solution in a water-immiscible organic solvent like diethyl ether or dichloromethane.
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Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC).
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Work-up:
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Transfer the reaction mixture to a separatory funnel.
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Wash the organic layer (if used) with water. If no organic solvent was used initially, extract the aqueous mixture with diethyl ether or DCM to remove any unreacted benzenesulfonyl chloride and other non-polar impurities.
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Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated or dilute hydrochloric acid while cooling in an ice bath. The product should precipitate as a solid.
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Isolation and Purification:
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Collect the precipitated solid by vacuum filtration and wash it with cold water.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Drying: Dry the purified product under vacuum to a constant weight.
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Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of 1-(Phenylsulfonyl)piperidine-2-carboxylic acid.
Synthetic workflow for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid.
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or associated signaling pathways for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid. Further research is required to elucidate any potential pharmacological effects.
Conclusion
This technical guide provides essential information on the basic properties and a reliable synthetic route for 1-(Phenylsulfonyl)piperidine-2-carboxylic acid. While experimental data is scarce, the provided predicted values and the detailed experimental protocol offer a solid starting point for researchers and scientists in the field of medicinal chemistry and drug development to further investigate this compound. The straightforward synthesis makes it an accessible target for biological screening and further physicochemical characterization.
